Salsolinol hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGXKJQIOUTTB-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191600 | |
| Record name | Salsolinol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38221-21-5 | |
| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, hydrobromide (1:1), (1S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38221-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salsolinol hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salsolinol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Salsolinol Discovery and Early Research Hypotheses
Salsolinol (B1200041) (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) was first identified in the 1970s. nih.gov Its discovery was noted in the urine of patients with Parkinson's disease who were undergoing treatment with L-DOPA (l-dihydroxyphenylalanine). nih.gov This initial finding immediately sparked hypotheses about its potential role in the pathophysiology of neurodegenerative disorders.
Early research proposed that salsolinol could be formed in the body through a non-enzymatic condensation reaction, known as the Pictet-Spengler reaction, between dopamine (B1211576) and acetaldehyde (B116499). nih.govuj.edu.pl Acetaldehyde is the primary metabolite of ethanol (B145695), which led to an early and enduring hypothesis linking salsolinol to the neurobiological effects of alcohol consumption. koreamed.org Researchers theorized that salsolinol might be a key factor in alcohol dependence by activating reward pathways in the brain. koreamed.org
Simultaneously, the structural resemblance of salsolinol to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a known and potent dopaminergic neurotoxin, fueled the hypothesis that salsolinol could be an endogenous neurotoxin contributing to the progressive loss of dopamine neurons seen in Parkinson's disease. nih.gov This "neurotoxin hypothesis" became a major driver of research, suggesting that long-term accumulation of salsolinol could be a factor in the development of the disease. researchtrends.net These early hypotheses established salsolinol as a molecule of interest in two major fields of neuroscience: addiction and neurodegeneration.
Current Significance of Salsolinol Hydrobromide in Neuroscientific and Biochemical Investigations
Decades after its discovery, salsolinol (B1200041) hydrobromide continues to be a valuable tool in neuroscientific and biochemical research, largely due to its complex and sometimes contradictory biological activities. The central debate revolves around whether salsolinol is primarily a neurotoxic agent or if it can also exert neuroprotective effects.
Neurotoxic versus Neuroprotective Effects:
Numerous in vitro studies have investigated the effects of salsolinol on various cell lines. Some studies have shown that salsolinol can induce apoptosis (programmed cell death) and oxidative stress in dopaminergic cell lines, supporting its role as a neurotoxin. researchtrends.netnih.gov It has been found to cause a dose-dependent reduction in cell viability in BV2 microglial cells. researchtrends.net
Conversely, other research has revealed potential neuroprotective qualities. For instance, at certain concentrations (50 μM), both the R and S enantiomers of salsolinol have demonstrated neuroprotective properties in human dopaminergic SH-SY5Y neuroblastoma cells. nih.govresearcher.lifevulcanchem.com Salsolinol has been shown to reduce reactive oxygen species levels and decrease caspase activity, which are key markers of cellular stress and apoptosis. vulcanchem.com This dual nature—exhibiting both toxic and protective effects—makes salsolinol a significant compound for studying the delicate balance of cellular survival and death in the nervous system.
Interactive Data Table: In Vitro Effects of Salsolinol
| Cell Line | Salsolinol Concentration | Observed Effect | Finding | Reference |
| SH-SY5Y | 50 μM | Neuroprotection | Increased cell viability against MPP+ induced damage. | acs.org |
| SH-SY5Y | 750 μM (N-methyl-(R)-salsolinol) | No Toxicity | No toxic effect observed up to this concentration. | nih.govacs.org |
| SH-SY5Y | 500 μM H₂O₂ + Salsolinol | Antioxidant | Significant decrease in reactive oxygen species. | vulcanchem.com |
| BV2 Microglial Cells | 100 μM | Cytotoxicity | 84.18% inhibition of cell growth after 48 hours. | researchtrends.net |
Biochemical Investigations:
Current biochemical investigations focus on the mechanisms underlying salsolinol's actions. Electrophysiological studies have shown that salsolinol can directly impact the activity of dopamine (B1211576) neurons. In slices of the posterior ventral tegmental area (pVTA), salsolinol increases the excitability and firing rate of these neurons. nih.govfrontiersin.org This action is complex, involving the depolarization of dopamine neurons, a reduction in inhibitory GABAergic transmission, and an enhancement of excitatory glutamatergic inputs. nih.govplos.org These findings are crucial for understanding how salsolinol might modulate brain circuits related to reward and motivation. The discovery that common gut bacteria like Escherichia coli can produce salsolinol has also opened new avenues of research, suggesting a potential link between the gut microbiome and neurodegenerative diseases. frontiersin.orgnih.gov
Overview of Key Research Areas Pertaining to Salsolinol and Its Analogues
Enzymatic Formation Mechanisms of Salsolinol
Enzymatic pathways are crucial in the endogenous production of salsolinol, often resulting in the stereoselective formation of specific isomers.
A key enzyme in the biosynthesis of salsolinol is (R)-salsolinol synthase. capes.gov.br This enzyme facilitates the enantio-specific synthesis of (R)-salsolinol from dopamine and acetaldehyde (B116499). capes.gov.br The presence and activity of this synthase are significant as they lead to the preferential formation of the (R)-enantiomer in the brain. nih.govuj.edu.pl Although the existence of (R)-salsolinol synthase has been proposed and its presence demonstrated in the rat brain, it has not been fully isolated or characterized, and its amino acid sequence remains undetermined. nih.govacs.org Nevertheless, the higher levels of (R)-salsolinol compared to (S)-salsolinol in human brain tissue support the concept of a predominant endogenous, enzymatic synthesis. nih.gov
The enzymatic condensation of dopamine with acetaldehyde is a primary route for salsolinol formation. researchgate.netimrpress.com Salsolinol synthase catalyzes this reaction, and its activity is considered a key factor in the metabolism of endogenous neurotoxins. imrpress.com This enzymatic process is stereoselective, primarily yielding (R)-salsolinol. imrpress.com The formation of salsolinol through this pathway is dependent on the availability of both dopamine and acetaldehyde. nih.gov
An alternative biosynthetic route for salsolinol involves the condensation of dopamine with pyruvic acid. wikipedia.orgnih.gov This reaction forms an intermediate metabolite, salsolinol-1-carboxylic acid. researchgate.netwikipedia.org This intermediate can then be converted to salsolinol, a process that is thought to be enzymatic, although the specific enzyme has not yet been fully identified. researchgate.netwikipedia.orgfrontiersin.org This pathway can also proceed through the formation of 1,2-dehydrosalsolinol, which is subsequently converted to salsolinol. researchgate.net This route is considered an ethanol-independent pathway for salsolinol biosynthesis. frontiersin.org
Non-Enzymatic Salsolinol Formation
In addition to enzymatic synthesis, salsolinol can also be formed through non-enzymatic reactions, most notably the Pictet-Spengler reaction.
The Pictet-Spengler reaction is a chemical process involving the condensation of a β-arylethylamine, such as dopamine, with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.org In a biological context, this non-enzymatic reaction between dopamine and acetaldehyde can occur, leading to the formation of salsolinol. wikipedia.orgplos.org This reaction is a significant pathway for the non-enantiospecific production of salsolinol in the human body. wikipedia.org The reaction proceeds through the initial formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to create the heterocyclic ring structure of salsolinol. uchile.clwhiterose.ac.uk
Unlike the stereoselective enzymatic pathways, the non-enzymatic Pictet-Spengler condensation of dopamine and acetaldehyde yields a racemic mixture of (R)- and (S)-salsolinol. nih.govplos.org This means that both enantiomers are produced in approximately equal amounts. acs.org The formation of this racemic mixture is a key distinction from the enzymatic synthesis, which predominantly produces the (R)-enantiomer. nih.gov The presence of both (R)- and (S)-salsolinol in biological samples can be indicative of non-enzymatic formation pathways. nih.gov
Metabolism of Salsolinol and its Derivatives
Once formed, salsolinol undergoes further metabolic transformations, leading to the formation of various derivatives. These processes include N-methylation, O-methylation, conjugation, and oxidation.
N-Methylation Pathways and N-Methylsalsolinol Formation
A crucial metabolic step for salsolinol is N-methylation. This reaction is catalyzed by N-methyltransferase enzymes, which have been identified in human brain homogenates with optimal activity at different pH levels (7.0 and 8.4). nih.govuj.edu.pl This process specifically targets the (R)-enantiomer of salsolinol, converting it into N-methyl-(R)-salsolinol. nih.govuj.edu.pl The (S)-enantiomer is not a substrate for this enzyme. uj.edu.pl The highest N-methylation activity has been observed in the substantia nigra region of the brain. nih.gov In vivo studies in rats have confirmed the endogenous N-methylation of salsolinol to N-methylsalsolinol in the brain. nih.gov This N-methylated derivative is considered a potent neurotoxin among isoquinolines. hmdb.ca
O-Methylation and Conjugation Processes
Salsolinol can also be metabolized through O-methylation by the enzyme catechol-O-methyltransferase (COMT). wikipedia.orguj.edu.pl This process results in the formation of 6-methoxy-salsolinol and 7-methoxy-salsolinol. uj.edu.pl Both (R)- and (S)-salsolinol can undergo O-methylation. uj.edu.pl In addition to methylation, salsolinol and its metabolites can undergo conjugation reactions, such as glucuronidation, which are important for their deactivation and elimination. helsinki.fi
Enzymatic Oxidation of N-Methylated Salsolinol into Isoquinolinium Ions
Following N-methylation, N-methyl-(R)-salsolinol can be further metabolized through oxidation to form 1,2-dimethyl-6,7-dihydroxyisoquinolinium ions (DMDHIQ+). nih.govuj.edu.pl This oxidation can occur non-enzymatically through autoxidation or be catalyzed by an oxidase enzyme that is sensitive to semicarbazide. nih.govuj.edu.plnih.gov This enzymatic oxidation has been demonstrated in human brain cortex samples. nih.gov The resulting isoquinolinium ion is considered a more cytotoxic species. nih.gov
Contribution of Gut Microbiota to Endogenous Salsolinol Levels
Recent research has highlighted the potential role of the gut microbiota in the production of endogenous salsolinol.
Identification of Salsolinol-Producing Microorganisms (e.g., Escherichia coli)
Studies have shown that certain bacteria commonly found in the gut are capable of producing salsolinol. nih.gov Escherichia coli, a prominent member of the gut microbiota, has been identified as a significant producer of salsolinol in the presence of dopamine. nih.govresearchgate.net This discovery suggests a potential link between the gut microbiome and the levels of this neuroactive compound in the body. nih.gov
Modulation of Microbial Salsolinol Production by Exogenous Factors (e.g., Ethanol)
The production of salsolinol by gut bacteria can be influenced by external factors. Notably, the presence of ethanol (B145695) has been shown to enhance the production of salsolinol by E. coli. nih.govresearchgate.net One proposed mechanism is that microbial alcohol dehydrogenase can convert ethanol to acetaldehyde, which then serves as a precursor for salsolinol synthesis through either an enzymatic or non-enzymatic Pictet-Spengler reaction with dopamine. nih.govresearchgate.net
Implications of Microbiota-Derived Salsolinol for Host Metabolism
Emerging research highlights the gut microbiota as a significant, yet previously overlooked, source of salsolinol, with profound implications for host metabolism and health through the gut-brain axis.
It has been demonstrated that common members of the gut microbiota, specifically Escherichia coli and other related enterobacteria, are capable of producing substantial quantities of salsolinol when dopamine is present. frontiersin.orgnih.govresearchgate.net This production can be significantly enhanced by the presence of alcohol, as many gut bacteria possess alcohol dehydrogenase enzymes that can convert ethanol into acetaldehyde, a key precursor for salsolinol synthesis. frontiersin.orgnih.gov This finding suggests a novel mechanism by which the gut microbiome can directly influence the host's neurochemical environment. frontiersin.orgscite.ai
The implications of this microbial production are far-reaching:
Gut-Brain Axis Communication : Microbiota-derived salsolinol represents a direct molecular link in the gut-brain axis. frontiersin.orgnih.gov As a neuroactive compound, salsolinol produced in the gut can potentially be absorbed into systemic circulation and cross the blood-brain barrier, thereby influencing central nervous system functions and contributing to the pathology of neurodegenerative disorders. nih.govuj.edu.pl
Modulation of Host Metabolism : The presence of salsolinol-producing bacteria can alter the host's metabolic landscape. This occurs not only through the direct action of salsolinol but also through its interplay with other microbial metabolites. For instance, short-chain fatty acids (SCFAs) like butyrate, which are known to be crucial for gut health and host energy metabolism, have been shown to offer protective effects against salsolinol-induced toxicity. mdpi.comnih.govmdpi.com An imbalance, or dysbiosis, in the gut microbiota that favors salsolinol-producing bacteria over beneficial SCFA producers could contribute to metabolic dysfunction and inflammation. frontiersin.orgmdpi.commdpi.com
Contribution to Disease Pathogenesis : The gut has been hypothesized as a potential origin site for neurodegenerative conditions like Parkinson's disease. frontiersin.orgnih.gov The ability of gut bacteria to generate the neurotoxin salsolinol provides a plausible mechanism supporting this hypothesis. frontiersin.orgnih.gov Altered microbial communities and increased intestinal permeability ("leaky gut") could lead to higher levels of circulating salsolinol, contributing to neuronal damage over time. nih.govmdpi.com
The following table identifies key bacterial genera implicated in the production of salsolinol or its essential precursors.
| Bacterial Genus/Species | Evidence for Salsolinol or Precursor Production | Potential Impact on Host Metabolism |
| Escherichia coli | Directly demonstrated to produce salsolinol from dopamine. frontiersin.orgnih.govresearchgate.net | Can be a significant source of neurotoxic salsolinol in the gut, influencing the gut-brain axis. frontiersin.org |
| Enterococcus faecalis | Capable of producing dopamine, a key precursor for salsolinol. researchgate.netfrontiersin.org | Contributes to the pool of precursors available for salsolinol synthesis in the gut. |
| Clostridium spp. | Known to produce acetaldehyde from ethanol and other substrates. researchgate.netfrontiersin.orgnih.gov | Increases the availability of acetaldehyde, enhancing the potential for salsolinol formation, especially with alcohol consumption. |
| Lactobacillus spp. | Modulates dopaminergic systems and the gut-brain axis; some may possess synthetic machinery. mdpi.comnih.gov | Influences the overall neurochemical and metabolic environment of the gut. |
Characterization of (R)-Salsolinol and (S)-Salsolinol Enantiomers
The distinct three-dimensional structures of (R)-Salsolinol and (S)-Salsolinol necessitate specialized analytical techniques for their separation and identification. Endogenously, a racemic mixture of both enantiomers can be formed through a non-enzymatic Pictet-Spengler condensation reaction between dopamine and acetaldehyde. nih.gov Conversely, it has been proposed that a stereoselective enzymatic synthesis involving an (R)-salsolinol synthase can generate the (R)-enantiomer specifically. nih.govnih.gov
Key methods employed for the characterization and separation of these enantiomers include:
High-Performance Liquid Chromatography (HPLC): This is a principal technique for resolving the enantiomers. Chiral HPLC, utilizing a chiral stationary phase like a β-cyclodextrin-modified column, allows for the effective separation and quantification of (R)- and (S)-Salsolinol based on their differential interactions with the column material. frontiersin.orgtandfonline.com This method can achieve baseline resolution, enabling the purification of each enantiomer to a high degree of purity (e.g., 99%). frontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also utilized for the enantioselective analysis of Salsolinol. uj.edu.pl
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These methods are used to confirm the chemical structure of Salsolinol and its regioisomer, isosalsolinol. researchgate.net
Differential Distribution of Salsolinol Enantiomers in Biological Tissues and Fluids
Research has revealed a heterogeneous distribution of Salsolinol enantiomers throughout the human body, with concentrations varying significantly between different tissues and fluids. nih.gov Generally, levels of (R)-Salsolinol tend to be higher than (S)-Salsolinol in human brain tissue. nih.gov Both enantiomers are found in higher concentrations in brain regions with significant dopamine synthesis and turnover, such as the substantia nigra and striatum. uj.edu.pl
The following table summarizes findings on the concentrations of Salsolinol enantiomers in human plasma under different conditions.
Table 1: Concentration of Salsolinol Enantiomers in Human Plasma
| Condition | (R)-Salsolinol (ng/mL, mean ± SEM) | (S)-Salsolinol (ng/mL, mean ± SEM) | Citation |
|---|---|---|---|
| Nonalcoholics (Baseline) | 0.24 ± 0.07 | 0.08 (detected in 1 of 20) | nih.gov |
| Nonalcoholics (After Ethanol) | 0.79 ± 0.24 | 0.49 ± 0.15 (detected in 13 of 20) | nih.gov |
| Alcoholics (At admission) | 0.65 ± 0.82 | 0.35 ± 0.05 | nih.gov |
| Alcoholics (6 months post-detox) | 0.24 ± 0.14 | 0.20 ± 0.05 | nih.gov |
Data sourced from a study on free and sulfoconjugated salsolinol in human blood plasma.
In nonalcoholics, (R)-Salsolinol is consistently detected, while (S)-Salsolinol is rarely found at baseline. nih.gov Following ethanol consumption, levels of both enantiomers increase. nih.gov In individuals with alcoholism, both enantiomers are elevated upon admission for detoxification and tend to normalize after a period of abstinence. nih.gov
Stereoselectivity in Salsolinol's Biological Actions and Interactions with Receptors
The chirality of Salsolinol plays a crucial role in its biological effects, with the two enantiomers often exhibiting different potencies and actions at various receptors. This stereoselectivity is particularly evident in its interactions with opioid and dopamine receptors.
Interaction with μ-Opioid Receptors: Both (R)- and (S)-Salsolinol act as full agonists at the μ-opioid receptor, activating the Gi protein-adenylate cyclase pathway in a manner similar to morphine. nih.govfrontiersin.org However, there is a significant difference in their potency. nih.gov
(S)-Salsolinol is a considerably more potent agonist than its (R)-counterpart. frontiersin.orgnih.gov
Molecular docking simulations support these findings, predicting a more favorable interaction for the (S)-enantiomer with the μ-opioid receptor. nih.govnih.gov
The following table details the half-maximal effective concentrations (EC₅₀) for the activation of the μ-opioid receptor by the Salsolinol enantiomers.
Table 2: Potency of Salsolinol Enantiomers at the μ-Opioid Receptor
| Enantiomer | EC₅₀ (M) | Citation |
|---|---|---|
| (S)-Salsolinol | 9 x 10⁻⁶ | frontiersin.orgnih.gov |
| (R)-Salsolinol | 6 x 10⁻⁴ | frontiersin.orgnih.gov |
This data demonstrates that (S)-Salsolinol is approximately 50 to 66 times more potent than (R)-Salsolinol at the μ-opioid receptor. frontiersin.orgnih.gov
Interaction with Dopamine D2 Receptors: In silico molecular docking analyses suggest that the enantiomers of Salsolinol have a distinct ability to interact with dopamine D2 receptors. acs.orgresearcher.life This differential interaction could explain some of the varied results observed in studies using a racemic mixture of Salsolinol. acs.org
Other Biological Actions:
In vivo studies in rats have shown that (R)-Salsolinol stereospecifically induces motor activity and sensitization when administered into the posterior ventral tegmental area. researchgate.net
Both enantiomers, at a concentration of 50 μM, have demonstrated neuroprotective properties in human dopaminergic SH-SY5Y neuroblastoma cells. nih.govresearcher.life
The stereospecific actions of Salsolinol enantiomers underscore the importance of studying them individually rather than as a racemic mixture to fully understand their complex roles in neurobiology. nih.gov
Neurobiological Roles and Neuromodulatory Mechanisms of Salsolinol
Interactions with Dopaminergic Systems
Salsolinol (B1200041), a derivative of dopamine (B1211576), is recognized for its significant modulation of catecholaminergic transmission. nih.govscientificlabs.co.ukkoreamed.org Its influence is particularly pronounced within the dopaminergic pathways of the brain, where it can alter neuronal function and dopamine metabolism. scientificlabs.co.uksigmaaldrich.com
Modulation of Dopaminergic Neurotransmission in Nigrostriatal Pathway
The nigrostriatal pathway, a critical circuit for motor control, is a key site of salsolinol activity. Salsolinol is considered a modulator of dopaminergic neurotransmission within this pathway. scientificlabs.co.uknih.gov Studies have shown that chronic administration of salsolinol can impact the nigrostriatal dopamine system. acs.org Its structural similarity to known dopaminergic neurotoxins like MPTP has led to investigations into its potential role in conditions affecting this pathway, such as Parkinson's disease. nih.govuj.edu.plnih.gov However, research has also indicated that under certain conditions, salsolinol does not adversely affect dopamine metabolism or levels in the nigrostriatal system, suggesting a complex, concentration-dependent role. nih.gov
Effects on Mesolimbic Dopaminergic Neurons (Ventral Tegmental Area, Nucleus Accumbens)
Salsolinol demonstrates significant activity within the mesolimbic dopamine system, which is heavily involved in reward and motivation. frontiersin.orgfrontiersin.org This system includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc). frontiersin.orgnih.gov
Key findings on the effects of salsolinol on mesolimbic dopaminergic neurons include:
Increased Excitability of VTA Neurons: Salsolinol has been shown to increase the excitability and firing rate of dopamine neurons in the posterior VTA (pVTA). frontiersin.orgnih.gov This effect is dose-dependent and occurs within a pharmacologically relevant range. frontiersin.orgnih.gov
Dopamine Release in the Nucleus Accumbens: Microinjections of salsolinol into the pVTA lead to an increase in dopamine release in the nucleus accumbens. frontiersin.orgfrontiersin.orgnih.gov Specifically, it has been observed to increase dopamine levels in the ipsilateral accumbens shell by 41%. frontiersin.orgnih.gov
Rewarding Properties: Salsolinol is self-administered by rats into the pVTA, and its administration in this area can induce a conditioned place preference, indicating rewarding properties that are linked to the activation of the mesolimbic dopamine system. frontiersin.orgfrontiersin.orgnih.gov
The table below summarizes the effects of salsolinol on mesolimbic dopaminergic neurons.
| Brain Region | Effect of Salsolinol | Supporting Evidence |
| Ventral Tegmental Area (VTA) | Increases excitability and firing rate of dopamine neurons. frontiersin.orgnih.gov | Electrophysiological studies in rat brain slices show depolarization and increased firing rate of VTA dopamine neurons. frontiersin.orgnih.govnih.gov |
| Nucleus Accumbens (NAc) | Increases dopamine release. frontiersin.orgfrontiersin.orgnih.gov | Microinjections of salsolinol into the pVTA result in elevated dopamine levels in the NAc. frontiersin.orgnih.gov |
| Mesolimbic Pathway | Mediates rewarding and reinforcing effects. frontiersin.orgpagepressjournals.org | Self-administration studies and conditioned place preference tests demonstrate the rewarding properties of salsolinol. frontiersin.orgfrontiersin.orgnih.gov |
Influence on Dopamine Release and Turnover
Salsolinol exerts a direct influence on the release and turnover of dopamine. Acute administration of salsolinol has been shown to enhance the L-DOPA-induced increase in dopamine release in the rat striatum. helsinki.fi In contrast, chronic administration of salsolinol appears to block this effect. helsinki.fi
The effect of salsolinol on dopamine release can be dose-dependent and region-specific. For instance, microinjections of salsolinol into the nucleus accumbens core increase local dopamine levels, while injections into the shell can reduce them. frontiersin.org Furthermore, salsolinol injected into the posterior VTA stimulates dopamine release in a dose-dependent, inverted U-shaped manner, with lower concentrations producing a greater efflux of dopamine. frontiersin.orgnih.gov The ratio of homovanillic acid (HVA) to dopamine, an indicator of dopamine turnover, has been shown to not correlate with the levels of catechol isoquinolines in the human brain. helsinki.fi
Receptor-Mediated Actions of Salsolinol
The neurobiological effects of salsolinol are mediated through its interaction with various receptor systems, most notably dopamine and opioid receptors.
Agonistic and Antagonistic Effects on Dopamine Receptors (D1, D2, D3)
Salsolinol's interaction with dopamine receptors is complex, exhibiting both agonistic and antagonistic properties that can be enantiomer-specific. acs.orgnih.gov
D1-like Receptors: Salsolinol can activate D1-like receptors, which enhances presynaptic glutamate (B1630785) transmission onto dopamine neurons. nih.govcaymanchem.com
D2-like Receptors: In silico analysis and in vitro studies have shown that salsolinol, particularly the (S)-enantiomer, can interact with D2 dopamine receptors. acs.orgnih.gov (S)-salsolinol is suggested to act as an agonist of D2-like receptors, leading to the inhibition of cAMP production. nih.gov This interaction is similar to that of dopamine itself. acs.org Chronic administration of salsolinol, however, has been reported to have antidopaminergic effects, potentially by acting on the agonistic sites of D1 and D3 receptors. helsinki.fi
D3 Receptors: The (S)-enantiomer of salsolinol shows a high affinity for the D3 receptor. nih.gov
The table below details the interaction of salsolinol with dopamine receptors.
| Receptor Subtype | Effect of Salsolinol | Enantiomer Specificity |
| D1-like (D1, D5) | Agonistic; enhances presynaptic glutamate transmission. nih.govcaymanchem.com | Not specified. |
| D2-like (D2, D3, D4) | Agonistic; inhibits cAMP production. nih.gov | (S)-salsolinol shows higher affinity and acts as an agonist. acs.orgnih.gov |
| D3 | High binding affinity. nih.gov | (S)-salsolinol has a higher affinity compared to (R)-salsolinol. nih.gov |
Activation of Opioid Receptors (e.g., μ-opioid receptors) and Opioid-like Effects
A significant aspect of salsolinol's neuromodulatory action is its interaction with the opioid system, particularly the μ-opioid receptors (MORs). nih.govnih.govoup.com
Agonist at μ-Opioid Receptors: Salsolinol and its enantiomers act as agonists at the μ-opioid receptor. nih.govoup.comresearchgate.net This activation occurs through the Gi protein-adenylate cyclase pathway, similar to morphine. nih.govresearchgate.net The (S)-enantiomer is a more potent agonist than the (R)-enantiomer. nih.govresearchgate.net
Indirect Excitation of Dopamine Neurons: The excitatory effect of salsolinol on VTA dopamine neurons is indirect and mediated by the activation of MORs on GABAergic interneurons. scientificlabs.co.uksigmaaldrich.comnih.gov By activating these MORs, salsolinol inhibits the release of GABA, an inhibitory neurotransmitter, which in turn disinhibits the dopamine neurons, leading to their increased firing. nih.govnih.govcaymanchem.com
Opioid-like Behavioral Effects: The activation of MORs by salsolinol contributes to its rewarding and locomotor-stimulating effects, which can be blocked by MOR antagonists like naltrexone. frontiersin.orgnih.gov
The following table summarizes the opioid-mediated actions of salsolinol.
| Receptor | Mechanism of Action | Consequence |
| μ-opioid receptor (MOR) | Acts as an agonist, activating the Gi protein-adenylate cyclase pathway. nih.govoup.comresearchgate.net | Mimics opioid-like effects. nih.gov |
| MOR on GABAergic neurons | Inhibits GABA release onto VTA dopamine neurons. nih.govnih.govcaymanchem.com | Disinhibition and increased firing of dopamine neurons. nih.govnih.gov |
Modulation of GABAergic Neurotransmission via Opioid Receptors
Salsolinol hydrobromide exerts a significant influence on the γ-aminobutyric acid (GABA) system, primarily through an indirect mechanism involving μ-opioid receptors (MORs). jpp.krakow.plpan.pl Electrophysiological studies on dopamine neurons within the ventral tegmental area (VTA) of rats have revealed that salsolinol can suppress GABAergic inhibitory control. pan.plnih.gov This effect is characterized by a reduction in the frequency of spontaneous GABAergic inhibitory postsynaptic currents (sIPSCs) without altering their amplitude, suggesting a presynaptic site of action. jpp.krakow.plnih.gov Specifically, salsolinol is proposed to activate MORs located on GABAergic neurons or their terminals. pan.plnih.gov This activation leads to the inhibition of GABA release, which in turn disinhibits the postsynaptic dopamine neurons, resulting in their increased firing rate. jpp.krakow.plpan.plnih.gov
The involvement of opioid receptors is substantiated by findings that the effects of salsolinol on both dopamine neuron firing and GABAergic transmission are blocked by opioid antagonists like naltrexone. jpp.krakow.plnih.gov For instance, in acute midbrain slices, salsolinol (0.01–1 μM) dose-dependently increased the firing of dopamine neurons, an effect that was prevented by naltrexone. jpp.krakow.pl Similarly, the salsolinol-induced reduction in sIPSC frequency was also blocked by naltrexone. jpp.krakow.pl This disinhibition mechanism, where salsolinol activates MORs to suppress GABAergic inhibition, represents a key pathway through which it modulates neuronal activity in the VTA. jpp.krakow.plnih.gov
Further evidence demonstrates that salsolinol acts as a functional agonist at MORs. nih.govnih.gov In cell-based assays, racemic salsolinol was shown to activate the μ-opioid receptor, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, which is characteristic of MOR activation via the Gi protein-signaling pathway. nih.govnih.gov This agonist action was fully blocked by naltrexone. nih.gov
Table 1: Effect of Salsolinol on GABAergic Synaptic Events in VTA Dopamine Neurons
| Parameter | Treatment | Effect | Antagonist Blockade | Reference |
|---|---|---|---|---|
| Spontaneous IPSC (sIPSC) Frequency | Salsolinol (0.1 μM) | Significant reduction | Naltrexone | jpp.krakow.pl |
| Spontaneous IPSC (sIPSC) Amplitude | Salsolinol (0.1 μM) | No significant change | N/A | jpp.krakow.pl |
| Evoked IPSC (eIPSC) Amplitude | Salsolinol (0.1 μM) | Significant and reversible decrease (by 35.4 ± 3.5%) | N/A | jpp.krakow.pl |
| Dopamine Neuron Firing Rate | Salsolinol (0.01–1 μM) | Dose-dependent increase | Naltrexone, Gabazine | jpp.krakow.pl |
Enhancement of Presynaptic Glutamatergic Transmission
In addition to its effects on the GABAergic system, salsolinol also facilitates glutamatergic neurotransmission onto dopamine neurons in the posterior VTA (p-VTA). nih.govresearchgate.net This represents another significant mechanism contributing to its excitatory effect on these neurons. nih.gov Whole-cell recording studies in rat brain slices have shown that the increase in the firing rate of dopamine neurons induced by salsolinol is significantly reduced by antagonists of glutamate receptors, specifically NMDA and AMPA receptors. researchgate.net
Salsolinol's action on glutamatergic transmission appears to be presynaptic. nih.govresearchgate.net It has been observed to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without affecting their amplitude. researchgate.net Furthermore, salsolinol enhances the amplitude of evoked EPSCs while reducing the paired-pulse ratio, a finding consistent with an increased probability of glutamate release from presynaptic terminals. researchgate.net
The mechanism underlying this enhancement involves the activation of dopamine D1 receptors (D1Rs). nih.govresearchgate.net The D1R antagonist SKF83566 was found to attenuate the salsolinol-induced facilitation of EPSCs and the subsequent increase in the firing rate of dopamine neurons. researchgate.net This suggests that salsolinol activates presynaptic D1Rs located on glutamatergic afferents, which in turn boosts glutamate release and excites the postsynaptic dopamine neurons. nih.govresearchgate.net It is noteworthy that even when both GABAergic and glutamatergic receptors are blocked, salsolinol can still produce a modest increase in the firing rate of p-VTA dopamine neurons, indicating that while these two mechanisms are substantial, other actions may also contribute. nih.gov
Table 2: Salsolinol's Effect on Glutamatergic Transmission in p-VTA Dopamine Neurons
| Parameter | Treatment | Effect | Antagonist Attenuation | Reference |
|---|---|---|---|---|
| Dopamine Neuron Firing Rate | Salsolinol (0.1 μM) | Robust increase (~100.3%) | APV and DNQX (Glutamate receptor antagonists) | researchgate.net |
| Spontaneous EPSC (sEPSC) Frequency | Salsolinol (0.1 μM) | Significant increase | SKF83566 (D1R antagonist) | researchgate.net |
| Spontaneous EPSC (sEPSC) Amplitude | Salsolinol (0.1 μM) | No significant change | N/A | researchgate.net |
| Evoked EPSC (eEPSC) Amplitude | Salsolinol (0.1 μM) | Significant increase | SKF83566 (D1R antagonist) | researchgate.net |
Salsolinol's Capacity to Cross Biological Barriers
Investigating Blood-Brain Barrier Permeability in in vivo Models
The ability of salsolinol to cross the blood-brain barrier (BBB) has been a subject of investigation with some conflicting findings. helsinki.fi Early studies suggested that systemically administered salsolinol has difficulty penetrating the brain. One study reported that intraperitoneal administration to rats resulted in striatal and limbic forebrain levels that were substantially lower than those found in the liver. helsinki.fi Another study suggested that salsolinol present in the central nervous system (CNS) is likely formed in situ rather than being of peripheral origin, as single intraperitoneal injections did not lead to measurable brain levels of salsolinol. helsinki.fi
However, other research indicates that salsolinol can indeed enter the brain from the periphery. In vivo microdialysis studies in rats have detected salsolinol in the striatum following systemic administration of ethanol (B145695) and an aldehyde dehydrogenase inhibitor, which leads to high peripheral acetaldehyde (B116499) concentrations that can cross the BBB and contribute to salsolinol formation within the brain. oup.com While this points to central synthesis, it relies on a peripheral precursor crossing the barrier. More directly, the N-methylated derivative of salsolinol, N-methyl-norsalsolinol, has been shown to pass through the BBB in rats after intraperitoneal administration, being detected in the caudate nucleus. nih.gov Given the structural similarities, this finding lends support to the possibility of some degree of BBB penetration by salsolinol itself, although its catechol structure may lead to rapid peripheral metabolism, hindering CNS entry. acs.org
Potential Peripheral Actions and Enteric Nervous System Involvement
Salsolinol demonstrates significant biological activity outside of the central nervous system, particularly within the gastrointestinal (GI) tract and the enteric nervous system (ENS). jpp.krakow.plpan.pl Chronic peripheral administration of salsolinol in rats has been shown to induce changes in the ENS. pan.pl Studies suggest that salsolinol can directly affect neuronal pathways involved in gastro-duodenal reflexes. jpp.krakow.plnih.gov
In rat models, peripheral salsolinol administration was found to impair the normal response to gastric distension. jpp.krakow.plnih.gov While fasting duodenal myoelectrical activity was not significantly different, the typical increase in myoelectrical and vagal afferent activity seen during gastric distension in control animals was absent in salsolinol-treated rats. jpp.krakow.plnih.gov This suggests an impairment of both short reflexes within the ENS and long vago-vagal reflexes. jpp.krakow.pl
Furthermore, salsolinol has been shown to have a destructive effect on certain cell types within the gut wall. uj.edu.pl In rats treated with salsolinol, a decrease in the number of mast cells was observed in the stomach and duodenum. uj.edu.pl It has also been found to reduce the expression of c-Kit, a marker for the interstitial cells of Cajal (ICC), which are the pacemaker cells of the GI tract. jpp.krakow.plnih.gov These findings indicate that peripheral salsolinol can disrupt gut motility through direct actions on the ENS, vagal pathways, and key regulatory cells like ICC and mast cells. jpp.krakow.pluj.edu.pl This can lead to delayed gastric emptying and disturbed gut function. pan.plnih.gov
Table 3: Summary of Salsolinol's Peripheral Actions in Rat Models
| System/Cell Type | Salsolinol Treatment | Observed Effect | Implication | Reference |
|---|---|---|---|---|
| Gastro-duodenal Reflexes | Chronic intraperitoneal injection | Abolished normal myoelectrical and vagal response to gastric distension | Impairment of ENS and vago-vagal reflex pathways | jpp.krakow.plnih.gov |
| Interstitial Cells of Cajal (ICC) | Chronic intraperitoneal injection | Decreased c-Kit expression in the duodenum | Direct effect on GI pacemaker cells | jpp.krakow.plnih.gov |
| Enteric Mast Cells | Chronic intraperitoneal injection | Decreased number of mast cells in stomach and duodenum | Destructive action on mucosal immune/regulatory cells | uj.edu.pl |
| Body Weight & Metabolism | Peripheral administration | Decreased body weight gain and lower postprandial triglycerides | Potential for delayed gastric emptying and absorptive dysfunction | pan.plnih.gov |
Cellular and Molecular Mechanisms of Salsolinol Hydrobromide
Impact on Mitochondrial Function and Bioenergetics
Research has indicated that salsolinol (B1200041) can interfere with the mitochondrial electron transport chain, a critical pathway for ATP synthesis. Some studies have reported that salsolinol inhibits the activity of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). nih.govacs.org This inhibition disrupts the flow of electrons, which is a foundational step in cellular respiration. The consequence of this disruption is a diminished capacity for the cell to produce energy. However, there are conflicting findings, with some research suggesting that salsolinol primarily inhibits mitochondrial Complex II (succinate dehydrogenase) activity, rather than Complex I, leading to a blockage in the cellular energy supply. nih.gov N-methylated derivatives of salsolinol have been noted to be more potent inhibitors of NADH-linked respiration. nih.gov
By inhibiting components of the electron transport chain, salsolinol disrupts oxidative phosphorylation, the process that generates the vast majority of cellular ATP. nih.gov This interference leads to a reduction in ATP production, which has been observed in cells treated with salsolinol. nih.govnih.gov Studies have demonstrated a rapid, dose- and time-dependent decrease in intracellular ATP levels and the ATP/ADP ratio in cells exposed to the compound. nih.gov This energy deficit can compromise numerous cellular functions that are dependent on a steady supply of ATP.
Role in Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Salsolinol is a significant contributor to oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.
Salsolinol has been shown to enhance the production of ROS in various cell types. monash.eduresearchgate.net The generation of these reactive molecules, including hydroxyl radicals, appears to be directly linked to the concentration of salsolinol. nih.gov Increased ROS levels are a key factor in the oxidative stress-associated cell death induced by salsolinol. monash.edu Interestingly, the effect of salsolinol on ROS levels can be dose-dependent. Some studies have observed that while high concentrations of salsolinol lead to a significant increase in ROS production, lower concentrations may trigger antioxidant defense mechanisms that can transiently reduce ROS levels. monash.edumonash.edu
| Cell Line | Salsolinol Concentration | Duration | Observed Effect on ROS Levels | Reference |
|---|---|---|---|---|
| SH-SY5Y | 6.25 μM | 24 hours | Slight decrease (to 94.25% of control) | monash.edu |
| SH-SY5Y | 12.5 μM | 24 hours | Increase (by 11.67%) | monash.edu |
| SH-SY5Y | 6.25 μM | 48 hours | Decrease (to 80.86% of control) | monash.edu |
| SH-SY5Y | 12.5 μM | 48 hours | Increase (to 131.51% of control) | monash.edu |
| SH-SY5Y | 100 μM | 48 hours | Significant three-fold increase | monash.edu |
Salsolinol disrupts the delicate balance of the cell's redox state. It has been shown to significantly decrease levels of glutathione (B108866), a crucial intracellular antioxidant. nih.govnih.gov This depletion of glutathione compromises the cell's ability to neutralize ROS, further exacerbating oxidative stress. In response to salsolinol-induced oxidative stress, cells may activate defense mechanisms. Studies have shown an increased expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD). monash.edu Furthermore, salsolinol can upregulate proteins involved in the Nrf2-Keap1 signaling pathway, a key regulator of cellular redox homeostasis that controls the expression of numerous antioxidant and detoxifying genes. monash.edu
Influence on Protein Aggregation and Cellular Homeostasis
Salsolinol-mediated oxidative stress can lead to the modification and subsequent aggregation of cellular proteins. Research has demonstrated that salsolinol can induce the aggregation of neurofilament-L (NF-L), a key structural protein in neurons, through oxidative damage caused by free radicals. nih.gov Similarly, it can cause oxidative modification of cytochrome c, leading to its aggregation and the release of iron, which can further promote oxidative damage. nih.gov
Association with Alpha-Synuclein (B15492655) Aggregation Pathways
Salsolinol has been investigated for its potential role in the aggregation of alpha-synuclein (α-Syn), a process closely associated with neurodegenerative conditions such as Parkinson's disease. nih.gov Research indicates that under oxidative conditions, salsolinol can interact with α-Syn, stabilizing its monomeric state and inhibiting the formation of fibrils. nih.gov This interaction appears to be mediated by hydrophobic effects, likely involving the non-amyloid component (NAC) domain of the α-Syn protein. nih.gov
Studies have shown that the species formed from the interaction between α-Syn and salsolinol are innocuous to primary neurons. nih.gov Interestingly, monomeric α-Syn has demonstrated a protective effect against salsolinol-induced toxicity in neuronal cells. nih.gov This suggests a complex relationship where α-Syn may play a role in mitigating the potentially harmful effects of salsolinol. nih.gov
Effects on Protein Modification and Chaperone Systems
The influence of salsolinol extends to the modification of other proteins beyond alpha-synuclein. For instance, salsolinol has been shown to induce oxidative modification of cytochrome c, a key protein in cellular respiration. nih.gov Incubation of cytochrome c with salsolinol leads to protein aggregation and the formation of carbonyl compounds in a dose-dependent manner. nih.gov This process is also associated with the release of iron from cytochrome c. nih.gov The oxidative damage to cytochrome c mediated by salsolinol can be inhibited by reactive oxygen species (ROS) scavengers and iron-specific chelators, highlighting the role of oxidative stress in this modification. nih.gov
Enzyme Inhibition and Activation by Salsolinol
Salsolinol and its derivatives have been shown to modulate the activity of several key enzymes involved in neurotransmitter metabolism. These interactions can affect the levels of monoamine neurotransmitters in the brain. nih.govresearchgate.net
Inhibition of Monoamine Oxidase (MAO) Activity
Salsolinol is recognized as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the breakdown of catecholamines and serotonin (B10506). nih.govkoreascience.kr Both racemic salsolinol and its individual enantiomers exhibit inhibitory effects on MAO activity. nih.gov Specifically, (R)-salsolinol has been found to be a more potent inhibitor of MAO-A than the (S)-enantiomer. nih.gov
The inhibition of MAO by salsolinol is competitive with respect to serotonin (a substrate for MAO-A) and non-competitive with respect to benzylamine (B48309) (a substrate for MAO-B). nih.gov The structural requirements for this inhibitory activity include the presence of hydroxyl groups at the sixth and seventh positions and a methyl or dihydroxybenzyl group at the first position of the salsolinol molecule. nih.gov
| Enantiomer | Potency against MAO-A | Type of Inhibition (vs. Serotonin) | Type of Inhibition (vs. Benzylamine) |
|---|---|---|---|
| (R)-salsolinol | More potent | Competitive | Non-competitive |
| (S)-salsolinol | Less potent | Competitive | Non-competitive |
Modulation of Catechol-O-methyl Transferase (COMT)
In addition to MAO, salsolinol can also influence the activity of Catechol-O-methyl Transferase (COMT), another key enzyme in the metabolic pathway of dopamine (B1211576). nih.gov While some tetrahydroisoquinolines can activate the COMT-dependent O-methylation pathway, salsolinol's primary interaction with enzymes of dopamine catabolism appears to be inhibitory. nih.govnih.gov The modulation of both MAO and COMT by salsolinol suggests its potential to significantly alter catecholamine neurotransmitter levels. nih.govnih.govresearchgate.net
Interactions with Aldehyde Dehydrogenase (ALDH)
The formation of salsolinol itself is linked to the activity of aldehyde dehydrogenase (ALDH), the enzyme responsible for metabolizing acetaldehyde (B116499). nih.gov Acetaldehyde, a reactive metabolite, can condense with dopamine to form salsolinol. nih.gov This process is particularly relevant in the context of alcohol metabolism, where acetaldehyde levels can be elevated. The efficiency of ALDH in clearing acetaldehyde can therefore influence the rate of salsolinol formation. nih.gov Studies in mice have shown that administration of acetaldehyde leads to a dose-dependent increase in salsolinol formation in the dorsal striatum. nih.gov
| Enzyme | Effect of Salsolinol | Significance |
|---|---|---|
| Monoamine Oxidase (MAO) | Inhibition | Decreases breakdown of monoamine neurotransmitters. |
| Catechol-O-methyl Transferase (COMT) | Modulation/Inhibition | Alters dopamine metabolism. |
| Aldehyde Dehydrogenase (ALDH) | Indirect Interaction (Formation) | ALDH activity influences the availability of acetaldehyde for salsolinol synthesis. |
Salsolinol Hydrobromide in Experimental Models of Neuropathology
Hypothesized Contributions to Neurodegenerative Processes
The structural similarity of salsolinol (B1200041) to known neurotoxins has led to the hypothesis that it may contribute to the pathology of neurodegenerative diseases, particularly Parkinson's disease (PD). uj.edu.plnih.govhelsinki.fi Elevated levels of salsolinol have been found in patients with PD, suggesting a potential link to the disease's progressive nature. researchtrends.net
Analogies and Differences with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Neurotoxicity
Salsolinol's chemical structure bears a resemblance to MPTP, a potent neurotoxin known to induce parkinsonism in humans and animals. uj.edu.plnih.govhelsinki.fi This similarity has been a cornerstone for investigating salsolinol's potential neurotoxic effects. uj.edu.plnih.govhelsinki.fi
However, key differences exist in their mechanisms of toxicity. MPTP's toxicity is dependent on its conversion to the active metabolite MPP+ by the enzyme monoamine oxidase B (MAO-B). uj.edu.plnih.govhelsinki.fi MPP+ then selectively accumulates in dopaminergic neurons via the dopamine (B1211576) transporter (DAT), where it inhibits mitochondrial complex I, leading to ATP depletion and cell death. uj.edu.plnih.govhelsinki.fi While the N-methyl group is crucial for MPTP's toxicity, the neurotoxicity of salsolinol is more complex. uj.edu.plnih.govhelsinki.fi Salsolinol can be N-methylated to form N-methyl-salsolinol, which can then be oxidized to the potentially toxic 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+). nih.gov Unlike MPTP, which is a synthetic compound, salsolinol is endogenous and can also be derived from environmental sources, making it a more plausible candidate for contributing to the etiology of idiopathic Parkinson's disease. uj.edu.plnih.govhelsinki.fi
Table 1: Comparison of Salsolinol and MPTP
| Feature | Salsolinol | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) |
|---|---|---|
| Origin | Endogenous and environmental. uj.edu.plnih.govhelsinki.fi | Synthetic. uj.edu.plnih.govhelsinki.fi |
| Toxicity Mechanism | Involves oxidative stress, potential formation of toxic metabolites (e.g., DMDHIQ+), and mitochondrial dysfunction. nih.govnih.gov | Requires enzymatic conversion to MPP+ by MAO-B, which then inhibits mitochondrial complex I. uj.edu.plnih.govhelsinki.fi |
| Key Structural Element for Toxicity | The overall structure contributes, with N-methylation potentially increasing toxicity. nih.gov | The N-methyl group is critical for its neurotoxic effects. uj.edu.plnih.govhelsinki.fi |
| Cellular Uptake | Can be taken up by dopamine receptors. researchtrends.net | Selectively accumulates in dopaminergic neurons via the dopamine transporter (DAT). uj.edu.plnih.gov |
Evidence from Preclinical Models of Dopaminergic Neuron Vulnerability
Preclinical studies using various cell and animal models have provided evidence for salsolinol's role in the vulnerability of dopaminergic neurons. In vitro studies on dopaminergic cell lines, such as SH-SY5Y and PC12 cells, have consistently demonstrated that salsolinol can induce cell death. nih.govresearchtrends.netnih.gov
Key findings from these preclinical models include:
Induction of Oxidative Stress: Salsolinol has been shown to increase the production of reactive oxygen species (ROS) and decrease levels of the antioxidant glutathione (B108866) (GSH) in dopaminergic cells, leading to oxidative stress and subsequent cell death. researchtrends.netnih.gov
Apoptosis Induction: Salsolinol can trigger apoptosis, or programmed cell death, in neuronal cells. researchtrends.net This process involves the activation of caspases, a family of enzymes that play a crucial role in the apoptotic cascade. researchtrends.netnih.gov
Mitochondrial Dysfunction: Similar to MPP+, salsolinol can impair mitochondrial function, leading to a decrease in ATP production and compromising cellular energy metabolism. nih.gov
Parkin Knockdown: In models where the protein parkin (associated with a form of early-onset PD) is reduced, there is an elevation of endogenous salsolinol levels, which contributes to increased cell vulnerability. uj.edu.plnih.govhelsinki.fi
Role in Animal Models of Addiction and Reward Pathways
Beyond its potential role in neurodegeneration, salsolinol has been implicated in the mechanisms of addiction, particularly in relation to alcohol consumption. nih.govresearchgate.net It is formed from the condensation of dopamine and acetaldehyde (B116499), the primary metabolite of ethanol (B145695). nih.govfrontiersin.orgnih.gov
Salsolinol's Reinforcing Properties in Behavioral Studies
Behavioral studies in animals have demonstrated that salsolinol possesses reinforcing properties, suggesting it may contribute to the rewarding effects of substances like alcohol.
Key findings from behavioral studies include:
Self-Administration: Rats will self-administer salsolinol directly into specific brain regions associated with reward, such as the posterior ventral tegmental area (pVTA) and the nucleus accumbens shell. nih.govfrontiersin.orgnih.goviu.eduplos.org
Conditioned Place Preference (CPP): The administration of salsolinol can induce a conditioned place preference, a behavioral paradigm used to measure the rewarding effects of a substance. nih.govfrontiersin.orgnih.govplos.org
Motor Activity: Direct injection of salsolinol into the pVTA can induce strong motor activity, an effect that can be blocked by opioid antagonists. nih.govfrontiersin.orgnih.gov
Table 2: Behavioral Effects of Salsolinol in Animal Models
| Behavioral Paradigm | Brain Region | Observed Effect | Reference |
|---|---|---|---|
| Self-Administration | Posterior Ventral Tegmental Area (pVTA) | Rats readily self-administer salsolinol. | nih.govfrontiersin.orgnih.goviu.eduplos.org |
| Self-Administration | Nucleus Accumbens Shell | Salsolinol produces reinforcing effects. | frontiersin.orgnih.goviu.edu |
| Conditioned Place Preference | Posterior Ventral Tegmental Area (pVTA) | Salsolinol induces a preference for the drug-paired environment. | nih.govfrontiersin.orgnih.govplos.org |
| Motor Activity | Posterior Ventral Tegmental Area (pVTA) | Salsolinol injection leads to increased motor activity. | nih.govfrontiersin.orgnih.gov |
Modulation of Ethanol's Effects on Neuronal Activity
Salsolinol can modulate the effects of ethanol on neuronal activity, particularly within the brain's reward circuitry. It has been shown to excite dopamine neurons in the VTA, a key component of the mesolimbic dopamine system. nih.govfrontiersin.orgresearchgate.net This excitation appears to be mediated, at least in part, by the activation of μ-opioid receptors on local GABAergic interneurons, leading to a disinhibition of dopamine neurons. nih.gov
Studies have shown that salsolinol is significantly more potent than ethanol in stimulating these neurons. nih.govfrontiersin.org This suggests that the formation of salsolinol following alcohol consumption could be a critical factor in the development of alcohol addiction. nih.gov Furthermore, salsolinol has been found to facilitate glutamatergic transmission to dopamine neurons in the pVTA, providing another mechanism for its excitatory effects. plos.org
Investigative Methodologies in in vitro and in vivo Studies
A variety of methodologies have been employed to investigate the effects of salsolinol hydrobromide.
In vitro studies commonly utilize:
Cell Lines: Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are frequently used due to their dopaminergic characteristics. researchtrends.netmdpi.com
Primary Neuronal Cultures: Cultures of primary neurons from specific brain regions allow for the study of salsolinol's effects in a more physiologically relevant context. nih.gov
Cell Viability Assays: Assays such as the MTT assay and LDH release assay are used to quantify cell death. researchtrends.netnih.gov
Flow Cytometry: This technique is used to analyze apoptosis and cell cycle distribution. researchtrends.net
Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like DCFH-DA are used to measure intracellular ROS levels. researchtrends.net
Electrophysiology: Whole-cell patch-clamp recordings in brain slices are used to study the effects of salsolinol on neuronal firing and synaptic transmission. nih.govplos.org
High-Performance Liquid Chromatography (HPLC): Used to measure levels of neurotransmitters and their metabolites. frontiersin.orgspringermedizin.de
In vivo studies often involve:
Animal Models: Rats and mice are the most common animal models used in salsolinol research. uj.edu.plnih.govhelsinki.finih.gov
Stereotaxic Surgery: This technique is used for the precise microinjection of salsolinol into specific brain regions. nih.gov
Behavioral Paradigms: As mentioned earlier, self-administration, conditioned place preference, and open-field tests are used to assess the reinforcing and motor effects of salsolinol. nih.govfrontiersin.orgnih.goviu.edu
Microdialysis: This technique allows for the in vivo sampling of neurotransmitters and metabolites from the brains of awake, freely moving animals. uj.edu.pl
Immunohistochemistry and Immunofluorescence: Used to visualize and quantify changes in protein expression and neuronal populations in brain tissue.
Cellular Neurotoxicity and Neuroprotection Assays (e.g., SH-SY5Y cells)
This compound's impact on neuronal viability has been extensively studied using in vitro models, particularly the human neuroblastoma SH-SY5Y cell line, which can be differentiated into a dopaminergic phenotype. Research indicates that salsolinol can exert both neurotoxic and, under certain conditions, neuroprotective effects.
The neurotoxicity of salsolinol is often linked to the induction of oxidative stress and apoptosis. researchtrends.netnih.gov Studies have shown that salsolinol exposure can lead to a significant decrease in the viability of SH-SY5Y cells. nih.govnih.gov This reduction in cell viability is associated with an increase in the production of reactive oxygen species (ROS) and a depletion of glutathione (GSH), a key intracellular antioxidant. nih.gov Furthermore, salsolinol has been observed to decrease intracellular ATP levels and cause nuclear condensation, both of which are hallmarks of apoptosis. nih.gov The apoptotic-mediated cell death induced by salsolinol can be attenuated by the induction of cytochrome P450 isoforms, suggesting a role for these enzymes in the detoxification of salsolinol. unisi.it
Interestingly, the concentration and duration of exposure to salsolinol appear to be critical factors in determining its effect. Some studies have reported that while high concentrations of salsolinol are clearly neurotoxic, lower concentrations may exhibit neuroprotective properties. researchtrends.netresearchgate.netnih.gov For instance, at lower doses, salsolinol has been shown to protect SH-SY5Y cells against damage induced by other neurotoxins like MPP+ and hydrogen peroxide (H₂O₂). researchgate.netnih.govnih.gov This protective effect is associated with a reduction in ROS levels and caspase activity. researchgate.netnih.gov
The susceptibility to salsolinol-induced toxicity may also vary between different cell types. For example, one study suggested that microglial cells may be more vulnerable to salsolinol toxicity than dopaminergic neurons. researchtrends.net Additionally, the expression of certain proteins, such as TRPC1, can influence cellular vulnerability to salsolinol. Overexpression of TRPC1 has been shown to protect SH-SY5Y cells from salsolinol-induced cytotoxicity by inhibiting apoptosis. nih.gov
Interactive Table: Effects of Salsolinol on SH-SY5Y Cell Viability
| Treatment Condition | Observed Effect | Reference |
| Salsolinol (general) | Increased ROS, decreased GSH, decreased cell viability, decreased ATP, nuclear condensation. nih.gov | nih.gov |
| Salsolinol (high conc.) | Apoptotic-mediated cell death. unisi.it | unisi.it |
| Salsolinol (500 µM) | ~60% reduction in cell viability. nih.gov | nih.gov |
| Salsolinol (low doses) | Neuroprotective against MPP+ and H₂O₂. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |
| Salsolinol + TRPC1 overexpression | Increased cell viability (~90% survived). nih.gov | nih.gov |
| Salsolinol + βNF | Restored cell viability, reduced apoptosis. unisi.it | unisi.it |
Electrophysiological Recordings of Neuronal Excitability
Electrophysiological studies, primarily using whole-cell patch-clamp recordings in acute brain slices from rats, have provided significant insights into how this compound modulates the excitability of dopamine neurons, particularly in the ventral tegmental area (VTA). nih.govresearchgate.netplos.orgfrontiersin.org
Research has demonstrated that salsolinol can directly influence the firing rate of VTA dopamine neurons. nih.govresearchgate.netplos.orgfrontiersin.org Salsolinol has been shown to depolarize the membrane potential of these neurons, leading to an increase in their firing rate in a reversible and dose-dependent manner. frontiersin.org This effect exhibits a biphasic dose-dependence, with increasing concentrations from 0.01 to 0.1 µM causing a progressive increase in firing rate, while higher concentrations lead to a diminished effect. nih.govresearchgate.net
Furthermore, the effects of salsolinol on neuronal excitability appear to be mediated, at least in part, by the activation of µ-opioid receptors (MORs). nih.govresearchgate.netsigmaaldrich.com The stimulatory effect of salsolinol on dopamine neuron firing can be blocked by the MOR antagonist naltrexone. nih.govresearchgate.net This indicates that salsolinol may act on MORs located on GABAergic neurons, leading to their inhibition and a subsequent disinhibition of dopamine neurons. nih.govresearchgate.net In addition to its effects on GABAergic transmission, salsolinol has also been shown to enhance glutamatergic transmission onto VTA dopamine neurons, further contributing to their excitation. plos.org
Interactive Table: Electrophysiological Effects of Salsolinol on VTA Dopamine Neurons
| Parameter | Salsolinol Concentration | Observed Effect | Reference |
| Firing Rate | 0.03 µM | 48 ± 14.8% increase. nih.govresearchgate.net | nih.govresearchgate.net |
| Firing Rate | 0.1 µM | 89.6 ± 10.6% increase. nih.govresearchgate.net | nih.govresearchgate.net |
| Firing Rate | 1 µM | 25.3 ± 7.5% increase. nih.govresearchgate.net | nih.govresearchgate.net |
| Membrane Potential | 0.1 µM | Depolarization of 2.6 ± 0.47 mV. researchgate.net | researchgate.net |
| sIPSC Frequency | 0.1 µM | Reduction. nih.govresearchgate.net | nih.govresearchgate.net |
| sIPSC Amplitude | 0.1 µM | No change. nih.govresearchgate.net | nih.govresearchgate.net |
| Firing Rate (with Naltrexone) | 0.1 µM | Attenuated increase (47.2 ± 2.9%). nih.gov | nih.gov |
Microdialysis and Neurochemical Monitoring in Animal Brain Regions
In vivo microdialysis is a powerful technique used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing a dynamic view of neurochemical changes in response to pharmacological agents like this compound. helsinki.finih.govgu.seuj.edu.plnih.govnih.gov
Studies utilizing microdialysis have revealed that local administration of salsolinol can modulate dopamine levels in a region-specific manner within the nucleus accumbens (NAc), a key area of the brain's reward system. nih.gov For instance, perfusion of salsolinol into the core of the NAc has been shown to increase extracellular dopamine concentrations. nih.gov In contrast, the same treatment in the shell of the NAc resulted in a significant decrease in dopamine levels. nih.gov This differential effect highlights the complex and regionally specific influence of salsolinol on dopaminergic neurotransmission.
The effects of salsolinol on dopamine release can also be influenced by the mode of administration (acute vs. chronic). nih.gov One study found that acute injection of salsolinol enhanced the L-DOPA-induced increase in striatal dopamine release. nih.gov However, chronic administration of salsolinol completely blocked this effect. nih.gov These findings suggest that long-term exposure to salsolinol can lead to significant adaptations in the dopaminergic system, impairing its response to other stimuli. nih.gov
Microdialysis has also been employed to identify the presence of endogenous salsolinol in the brain. helsinki.fiuj.edu.pl Both (R)-salsolinol and (S)-salsolinol have been detected in brain regions with high dopamine turnover, such as the ventral midbrain and striatum. helsinki.fiuj.edu.pl The ability to monitor endogenous levels of salsolinol alongside its neurochemical effects provides a valuable tool for understanding its physiological and pathological roles. helsinki.finih.govuj.edu.pl
Interactive Table: Effects of Salsolinol on Dopamine Levels in Animal Brain Regions (Microdialysis)
| Brain Region | Salsolinol Administration | Observed Effect on Dopamine | Reference |
| Nucleus Accumbens Core | Local perfusion (5 and 25 µM) | Increased dialysate levels. nih.gov | nih.gov |
| Nucleus Accumbens Shell | Local perfusion (5 and 25 µM) | Reduced dialysate levels. nih.gov | nih.gov |
| Striatum | Acute injection (with L-DOPA) | Enhanced L-DOPA-induced release (~1200% increase). nih.gov | nih.gov |
| Striatum | Chronic administration (with L-DOPA) | Blocked L-DOPA-induced release. nih.gov | nih.gov |
Advanced Analytical and Computational Methodologies in Salsolinol Research
Chromatographic Techniques for Salsolinol (B1200041) Quantification
Chromatography is the cornerstone for the quantitative analysis of salsolinol in various matrices, from simple solutions to complex biological samples like brain tissue, plasma, and urine. nih.govnih.govnih.gov High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high performance liquid chromatography (UHPLC), are the primary separation techniques used. nih.govfrontiersin.org
Ultra-High Performance Liquid Chromatography coupled with Electrochemical Detection (UHPLC-ECD) is a highly sensitive method for quantifying salsolinol and other catecholamines. nih.govfrontiersin.org This technique leverages the electrochemical properties of the catechol group within the salsolinol structure, which can be easily oxidized at an electrode surface, generating a measurable electrical current. rsc.org The detector is set at a specific potential to selectively oxidize the analyte of interest as it elutes from the chromatography column. acs.org
The method involves separating salsolinol from other compounds in a sample using a reversed-phase column, such as a C18 column. frontiersin.org The mobile phase is typically an aqueous buffer mixed with an organic solvent like acetonitrile. frontiersin.org UHPLC systems use columns with smaller particles (sub-2µm) compared to traditional HPLC, resulting in higher resolution, faster analysis times, and improved sensitivity. researchgate.net
Research has demonstrated the application of UHPLC-ECD for the detection and quantification of salsolinol produced by gut bacteria in culture media. nih.govfrontiersin.orgresearchgate.net In these studies, samples were processed and analyzed on a UHPLC system equipped with an electrochemical detector, successfully identifying a distinct chromatographic peak corresponding to salsolinol. nih.govresearchgate.net The method's high sensitivity is crucial for detecting the low concentrations of salsolinol often found in biological fluids and tissues. nih.govresearchgate.net While highly sensitive, a limitation of ECD is that it lacks the capability for definitive peak identification compared to mass spectrometry. nih.gov
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become a prominent and powerful tool for the analysis of salsolinol due to its exceptional sensitivity and specificity. nih.govddtjournal.com This technique couples the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry. ddtjournal.com The use of an electrospray ionization (ESI) source is common, as it is a soft ionization technique suitable for thermally labile molecules like salsolinol. nih.govddtjournal.com
In LC-MS/MS analysis, after chromatographic separation, salsolinol is ionized and selected in the first mass analyzer (MS1). It then enters a collision cell where it is fragmented, and the resulting product ions are analyzed in a second mass analyzer (MS2). researchgate.net This process, known as multiple reaction monitoring (MRM), provides high specificity, as it monitors a specific precursor-to-product ion transition unique to the target analyte. acs.org For salsolinol, a common transition monitored is from the precursor ion (m/z 180) to a specific product ion (m/z 163). nih.gov
LC-MS/MS methods have been developed for the simultaneous determination of salsolinol enantiomers and dopamine (B1211576) in human plasma and cerebrospinal fluid. nih.govacs.org To improve assay accuracy and reliability, stable isotope-labeled internal standards, such as deuterium-labeled salsolinol (SAL-d4), are often employed. nih.gov Chemical derivatization, for instance with pentafluorobenzyl (PFB) bromide, can also be used to enhance separation and detection sensitivity. acs.org The high specificity of LC-MS/MS allows for reliable quantification even in complex matrices and overcomes the limitations of ECD by providing structural confirmation of the analyte. nih.govacs.org
Chiral Analytical Methods for Enantiomeric Resolution
Salsolinol possesses a chiral center at the C-1 position, meaning it exists as (R)- and (S)-enantiomers. acs.orgnih.gov These stereoisomers can have different biological effects, making their separation and individual quantification essential. acs.orgnih.gov Chiral high-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. nih.govtandfonline.com
Enantiomeric resolution is typically achieved using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. nih.govnih.gov Cyclodextrin-based methods are particularly common and effective for separating salsolinol enantiomers. tandfonline.comnih.gov
Chiral Stationary Phases (CSPs): Columns where a chiral selector, such as β-cyclodextrin, is bonded to the stationary phase are frequently used. nih.govtandfonline.com The differential interaction of the (R)- and (S)-enantiomers with the immobilized cyclodextrin (B1172386) leads to different retention times, allowing for their separation. nih.gov For example, a complete baseline resolution of (R)-(+)-salsolinol and (S)-(-)-salsolinol was achieved on a Chiral-Si 100 β-cyclodextrin column in under 12 minutes. tandfonline.com
Chiral Mobile Phase Additives: An alternative approach involves using a standard reversed-phase column (e.g., ODS) and adding a chiral selector to the mobile phase. nih.govnih.gov Sulfated β-cyclodextrin has been shown to be a very effective chiral selector for salsolinol when added to the mobile phase. nih.gov Ion-pair chromatography, using a counterion like sodium 1-heptanesulfonate along with β-cyclodextrin in the mobile phase, has also been successfully applied for the direct separation of salsolinol enantiomers. nih.govcapes.gov.br
The following table summarizes various chiral HPLC methods used for the resolution of salsolinol enantiomers.
| Chiral Selector/Method | Column Type | Mobile Phase Example | Detection | Reference |
|---|---|---|---|---|
| β-cyclodextrin bonded CSP | Chiral-Si 100 β-cyclodextrin | Water/Methanol (90:10, v/v) with 0.05% TFA | Not Specified | tandfonline.com |
| β-cyclodextrin bonded CSP | NUCLEODEX β-cyclodextrin-modified | 100 mM ammonium (B1175870) acetate (B1210297) with 10 mM triethylamine (B128534) (pH 4.0) | Amperometric | acs.org |
| β-cyclodextrin as mobile phase additive | Reversed-phase (ODS) | Aqueous buffer with β-cyclodextrin and sodium 1-heptanesulfonate | Not Specified | nih.govcapes.gov.br |
| Sulfated β-cyclodextrin as mobile phase additive | Reversed-phase (ODS) | Aqueous buffer with sulfated β-cyclodextrin | Not Specified | nih.gov |
| Pentafluorobenzyl (PFB) derivatization | Polysaccharide chiral column | Not Specified | ESI-MS/MS | nih.govacs.org |
In silico Approaches and Molecular Modeling
Computational methods, or in silico approaches, are invaluable for understanding the interactions of salsolinol at a molecular level and for predicting its biological activity. These techniques complement experimental data by providing insights into binding mechanisms and structure-activity relationships. acs.orghelsinki.fi
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as salsolinol) when bound to a second molecule (a receptor, such as a dopamine or opioid receptor) to form a stable complex. acs.orgnih.gov This analysis provides information on the binding mode and predicts the binding affinity, which can be correlated with the molecule's biological activity. acs.org
Studies have used molecular docking to investigate the interaction of (R)- and (S)-salsolinol with dopamine D2 and μ-opioid receptors. acs.orgnih.gov
Dopamine D2 Receptor: Docking analyses show that salsolinol enantiomers can interact with the dopamine D2 receptor. acs.orgnih.gov (S)-Salsolinol is predicted to bind in a manner similar to dopamine itself, forming key interactions with residues like Asp-114 and Ser-193. nih.gov The (R)-enantiomer is predicted to adopt a slightly different binding mode, which may account for differences in receptor affinity or functional activity. acs.org
μ-Opioid Receptor: Molecular docking simulations also predict a morphine-like interaction for both (R)- and (S)-salsolinol with the μ-opioid receptor, with a more favorable interaction predicted for the (S)-enantiomer. nih.govnih.govuj.edu.pl
The predicted binding energies from these simulations, often expressed as a score (e.g., g-score), can be compared between different ligands. acs.org For instance, the g-scores for dopamine, (S)-salsolinol, and (R)-salsolinol binding to the D2 receptor were found to be -7.834, -7.692, and -7.554, respectively, indicating a comparable predicted binding energy. acs.org
| Compound | Receptor | Predicted Binding Affinity / Finding | Method | Reference |
|---|---|---|---|---|
| (S)-Salsolinol | Dopamine D3 Receptor | Ki = 0.48 ± 0.09 µM | Receptor Binding Analysis | acs.org |
| (S)-Salsolinol | Dopamine D2 Receptor | Ki = 4.79 ± 1.8 µM | Receptor Binding Analysis | acs.org |
| (R)-Salsolinol | Dopamine D2/D3 Receptors | Ki > 100 µM | Receptor Binding Analysis | acs.org |
| (S)-Salsolinol | μ-Opioid Receptor | EC50 = 9 × 10-6 M; More potent agonist than (R)-SAL | Cell-based Receptor Assay | nih.gov |
| (R)-Salsolinol | μ-Opioid Receptor | EC50 = 6 × 10-4 M | Cell-based Receptor Assay | nih.gov |
| (S)-Salsolinol | μ-Opioid Receptor | Favored interaction predicted over (R)-SAL | Molecular Docking | nih.govuj.edu.pl |
Computational studies help to establish structure-activity relationships (SARs), which describe how the chemical structure of a compound influences its biological activity. For salsolinol and its derivatives, these studies aim to understand how modifications to the core structure—such as N-methylation or the stereochemistry at the C1 position—affect its interactions with biological targets. acs.orgnih.gov
Qualitative SAR studies have revealed that isoquinolinium cations, which can be formed from the oxidation of N-methyl-salsolinol, are more potent inhibitors of mitochondrial respiration than salsolinol itself. nih.gov The presence of the N-methyl group is considered crucial for the neurotoxic potential of some related compounds. uj.edu.pl
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. japsonline.comresearchmap.jp While comprehensive QSAR models for salsolinol itself are not extensively detailed, the principles are applied in related research on isoquinoline (B145761) derivatives. japsonline.comjapsonline.com For example, QSAR studies on other isoquinolines have been used to optimize lead compounds for inhibiting specific enzymes. japsonline.com In silico analysis of salsolinol and its enantiomers has highlighted that stereochemistry is a key determinant of activity, with the (S)-enantiomer often showing higher potency at μ-opioid receptors. nih.gov These computational approaches, by identifying key structural features like a planar ring system and specific electrophilic and nucleophilic moieties, guide the design of new derivatives with potentially enhanced or more selective biological effects. helsinki.fi
Future Research Directions and Unresolved Questions
Elucidating the Precise Physiological and Pathophysiological Roles of Salsolinol (B1200041) Enantiomers
A critical area of future investigation lies in differentiating the specific roles of salsolinol's enantiomers, (R)-salsolinol and (S)-salsolinol. The compound possesses an asymmetric carbon at the C-1 position, leading to these two stereoisomers which appear to have distinct biological activities and distributions. nih.govwikipedia.org Endogenously, a non-enzymatic Pictet-Spengler reaction between dopamine (B1211576) and acetaldehyde (B116499) produces a racemic mixture of both enantiomers. nih.gov In contrast, a proposed stereoselective enzymatic pathway involving (R)-salsolinol synthase is thought to generate only the (R)-enantiomer. nih.govresearchgate.net
Research indicates that the levels of (R)-salsolinol tend to be higher than those of (S)-salsolinol in human brain tissue, with some studies reporting a ratio of approximately 2:1. nih.govmdpi.com This enantiomer-selective occurrence suggests a significant role for enzymatic synthesis within the brain. uj.edu.pl Furthermore, metabolic pathways also exhibit stereoselectivity; N-methyltransferase, for instance, catalyzes the N-methylation of (R)-salsolinol but not its (S)-counterpart. helsinki.fiuj.edu.pl This leads to the formation of N-methyl-(R)-salsolinol, a metabolite often implicated in neurotoxicity. koreamed.org
The enantiomers also show differential interactions with neurotransmitter systems. In vitro studies have shown that (R)-salsolinol inhibits monoamine oxidase A (MAO-A) more potently than the (S)-enantiomer. helsinki.fiuj.edu.pl Conversely, both enantiomers act as agonists at the μ-opioid receptor, with in silico and in vitro evidence suggesting that (S)-salsolinol is a significantly more potent agonist than (R)-salsolinol. uj.edu.plfrontiersin.org
Unresolved Questions:
The existence of (R)-salsolinol synthase has been proposed, but the enzyme has not been isolated, fully characterized, or its amino acid sequence determined. nih.gov Future work must focus on identifying and characterizing this enzyme to confirm its role in stereoselective salsolinol synthesis.
The specific conditions that favor enzymatic versus non-enzymatic synthesis in the brain are not fully understood. helsinki.fi It remains unclear under what circumstances dopamine and acetaldehyde condensation occurs and whether the acetaldehyde is from local production or the periphery. nih.govhelsinki.fi
While both enantiomers have been shown to be neuroprotective at certain concentrations in cell culture models, their distinct contributions to neurodegeneration or neuroprotection in vivo are ambiguous. acs.org It is unknown if the altered levels of enantiomers seen in some disease states are a cause or a consequence of the pathology. acs.org
Further Investigation into the Dual Neurotoxic and Neuroprotective Potential of Salsolinol
One of the most enigmatic aspects of salsolinol is its dual capacity to act as both a neurotoxin and a neuroprotective agent. d-nb.infonih.gov This paradoxical nature appears to be highly dependent on its concentration, cellular environment, and metabolic state.
The neurotoxic properties of salsolinol and its derivatives have been extensively documented. nih.gov Its metabolite, N-methyl-(R)-salsolinol, is considered a potent neurotoxin that can induce apoptosis and selectively destroy dopaminergic neurons. koreamed.orgmdpi.com Studies have shown that racemic salsolinol can be toxic to human dopaminergic neuroblastoma SH-SY5Y cells by inhibiting mitochondrial complex II, leading to a depletion of cellular ATP. d-nb.infonih.gov At high concentrations, salsolinol has also been demonstrated to induce apoptosis and oxidative stress in microglial cells. researchtrends.net
Conversely, a growing body of evidence highlights its neuroprotective potential, particularly at lower concentrations. mdpi.com Research has shown that salsolinol at concentrations of 50-100 μM can rescue SH-SY5Y cells from oxidative stress-induced death caused by agents like hydrogen peroxide (H₂O₂) and 6-hydroxydopamine. d-nb.infosigmaaldrich.com In these protective scenarios, salsolinol was found to significantly decrease levels of reactive oxygen species (ROS) and inhibit caspase activity. d-nb.info More recent studies have confirmed that both the (R) and (S) enantiomers, as well as N-methyl-(R)-salsolinol, can exhibit neuroprotective effects against toxins like MPP⁺ in cell culture. acs.org This suggests that the catechol structure of salsolinol may confer antioxidant properties. acs.org
Unresolved Questions:
What is the precise molecular switch that determines whether salsolinol exerts a neurotoxic or neuroprotective effect? The transition appears to be dose-dependent, but the specific cellular pathways and concentration thresholds are not well defined. d-nb.inforesearchtrends.net
How does the metabolic conversion of salsolinol to its N-methylated form influence its dual potential? While N-methyl-(R)-salsolinol is often cited as the primary toxic species, it has also shown neuroprotective activity in some models, adding another layer of complexity. acs.org
Do the opposing effects of salsolinol vary between different neuronal populations or brain regions? Most research has focused on dopaminergic cell lines, and its effects on other cell types are less understood. researchtrends.net
Exploration of the Gut-Brain Axis and its Influence on Central Salsolinol Homeostasis
A novel and promising area for future research is the role of the gut-brain axis in regulating salsolinol levels. The gut microbiota is increasingly recognized as a key modulator of brain function and behavior, and it may represent a significant, previously overlooked source of salsolinol. researchgate.net
Furthermore, metabolites produced by the gut flora may modulate the effects of salsolinol. Butyrate, a short-chain fatty acid produced by gut bacteria, has been shown to protect neuronal cells from salsolinol-induced toxicity, suggesting a complex interplay between different elements of the gut-brain axis. nih.govnih.gov Salsolinol may also influence the gut-brain connection by acting on enteric mast cells, potentially increasing the permeability of the gut-blood and blood-brain barriers. uj.edu.pl
Unresolved Questions:
A pivotal unresolved question is whether salsolinol produced in the gut can cross the blood-brain barrier to influence central nervous system function. helsinki.fifrontiersin.org While some indirect evidence suggests it might, direct proof is lacking. frontiersin.org
What is the full spectrum of gut microorganisms capable of synthesizing salsolinol, and what are the specific bacterial enzymes and genetic pathways involved? frontiersin.org
What is the quantitative contribution of gut-derived salsolinol to the total body and, specifically, brain concentrations compared to endogenous production within the brain and intake from dietary sources? frontiersin.orggarvan.org.au
Development of Novel Research Tools and Methodologies for Salsolinol Studies
Advancing our understanding of salsolinol is contingent upon the continuous development and refinement of research methodologies. Historically, progress was hampered by analytical challenges in accurately quantifying salsolinol and its enantiomers in biological samples. researchgate.nethelsinki.fi
Significant progress has been made with the advent of more sensitive and specific analytical techniques. These include high-performance liquid chromatography with electrochemical detection (HPLC-EC), gas chromatography-mass spectrometry (GC/MS), and particularly, liquid chromatography with tandem mass spectrometry (LC-MS/MS). helsinki.fiuj.edu.pl Chiral HPLC methods have been developed to separate and quantify the individual (R) and (S) enantiomers, and the use of deuterated internal standards has improved the accuracy of GC/MS assays by preventing the measurement of artifacts formed during sample preparation. garvan.org.aunih.gov Micellar electrokinetic capillary chromatography with electrochemical detection (MEKC-EC) has also been employed for separating salsolinol from other biogenic amines. nih.gov
Future Research and Methodological Needs:
Standardization of Protocols: Despite technological advances, discrepancies in reported salsolinol concentrations between different laboratories persist. uj.edu.pl This highlights an urgent need for the standardization of sample collection, post-mortem processing, and analytical procedures to ensure data comparability.
Enzyme and Genetic Tools: A major gap is the lack of molecular tools to study the proposed (R)-salsolinol synthase. nih.gov The isolation, sequencing, and characterization of this enzyme are paramount. Subsequently, the development of specific inhibitors or genetic knockout models for this enzyme would be invaluable for elucidating its role.
Microbial Research Tools: To explore the gut-brain axis, new tools are needed. Methodologies such as transposon mutagenesis could be used to identify the genes responsible for salsolinol production in bacteria like E. coli. frontiersin.org
Advanced In Vivo Models: More sophisticated in vivo models are required to study the transport of salsolinol across the blood-brain barrier and to differentiate the effects of gut-derived versus centrally-produced salsolinol.
Pharmacological Probes: The development of selective agonists and antagonists for salsolinol's targets would provide powerful pharmacological tools to probe its complex actions in both the central and peripheral nervous systems.
Q & A
Q. What are the recommended protocols for preparing and standardizing salsolinol hydrobromide solutions in experimental models?
this compound solutions should be prepared using high-purity reagents (≥95% HPLC-assayed purity) and stored in anhydrous conditions to prevent hydrolysis . Solvent selection must avoid incompatible materials such as strong acids/alkalis or oxidizing agents due to potential decomposition . For in vitro studies, dissolution in dimethyl sulfoxide (DMSO) followed by dilution in buffered saline is common, with final DMSO concentrations ≤0.1% to minimize cytotoxicity.
Q. Which analytical methods are validated for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment . For biological samples (e.g., brain tissue or plasma), liquid chromatography-mass spectrometry (LC-MS) offers higher sensitivity and specificity, enabling detection at nanomolar levels . Validation should include spike-recovery tests and calibration curves using isotopically labeled internal standards to account for matrix effects.
Q. How do researchers assess acute toxicity profiles of this compound in preclinical models?
Acute toxicity is typically evaluated via dose-response studies in rodent models, monitoring mortality, behavioral changes, and histopathology. Key endpoints include lactate dehydrogenase (LDH) release (cell death marker) and caspase-3 activity (apoptosis indicator) . For neurotoxicity, striatal dopamine depletion and α-synuclein aggregation are measured in Parkinson’s disease models .
Advanced Research Questions
Q. What experimental designs address the biphasic neuroprotective-neurotoxic effects of this compound?
Contradictory effects (e.g., neuroprotection at 50–100 μM vs. toxicity at 500 μM) require:
- Concentration gradients : Testing a wide range (nM to mM) to identify threshold shifts.
- Time-course assays : Differentiating transient signaling modulation (e.g., STAT3/Notch-1 pathway inhibition ) from chronic oxidative stress.
- Model specificity : Comparing immortalized cell lines (SH-SY5Y) with primary neurons or in vivo models to assess blood-brain barrier permeability .
Q. How can researchers investigate salsolinol’s role in RNA methylation-mediated neurotoxicity?
Evidence links salsolinol to increased m6A RNA methylation, which destabilizes YAP1 mRNA via YTHDF2 binding . Methodologies include:
- m6A quantification : Methylated RNA immunoprecipitation (MeRIP-seq) or ELISA.
- CRISPR/Cas9 knockout : Silencing YTHDF2 to validate its role in YAP1 degradation.
- Autophagy markers : LC3-II/LC3-I ratio and p62/SQSTM1 levels via Western blot to correlate m6A changes with autophagic flux.
Q. What pharmacological assays elucidate salsolinol’s interaction with opioid receptors?
Functional assays using HEK293 cells expressing human μ-opioid receptors (MOR) can measure cAMP inhibition (via forskolin stimulation) to determine agonist potency. Salsolinol’s EC50 (7 × 10⁻⁵ M) is 3,500-fold lower than [Met⁵]-enkephalin, suggesting partial agonism . Competitive binding assays with naloxone or β-funaltrexamine can confirm receptor specificity.
Q. How do experimental outcomes vary between enantiomers of this compound?
(R)- and (S)-salsolinol exhibit divergent neurochemical effects. Enantiomer separation via chiral chromatography is critical for studies on dopamine metabolism. For example, chronic (S)-salsolinol administration impairs L-DOPA-induced dopamine release in rat striatum, while acute doses enhance it . Stereospecificity should be confirmed using circular dichroism or enantiomer-specific antibodies.
Methodological Considerations for Data Reproducibility
- Purity validation : Batch-to-batch variability in this compound requires NMR or HRMS characterization to exclude contaminants like isosalsolinol .
- In vitro-in vivo correlation : Pharmacokinetic parameters (e.g., half-life, bioavailability) should be modeled using allometric scaling from rodent data .
- Statistical rigor : Multiplicity corrections (e.g., Bonferroni) are essential for studies testing multiple concentrations or pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
